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  • Product: Iotriside
  • CAS: 79211-34-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetics and In Vivo Biodistribution of Iotriside

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Characterizing Iotriside Iotriside, a non-ionic, tri-iodinated benzene derivative, represents a new frontier in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Characterizing Iotriside

Iotriside, a non-ionic, tri-iodinated benzene derivative, represents a new frontier in the development of radiological contrast media.[1] Its molecular structure is designed to offer enhanced imaging capabilities while minimizing off-target effects. For any new chemical entity, a thorough understanding of its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its successful clinical translation. This guide provides a comprehensive framework for elucidating the pharmacokinetic and biodistribution profile of iotriside, grounded in established scientific principles and regulatory expectations. While specific preclinical data for iotriside is not yet widely published, this document outlines the definitive experimental workflows and analytical strategies required to characterize this promising new agent.

All intravascular iodinated contrast agents are based on a tri-iodinated benzene ring.[2] A significant advancement in this field was the development of non-ionic compounds, which do not dissociate in solution, leading to lower osmolality and a better safety profile compared to their ionic predecessors.[2][3] Like other non-ionic contrast media, iotriside is anticipated to be largely confined to the extracellular fluid, remain unmetabolized, and be efficiently cleared by the kidneys.[2][4] The experimental plan detailed herein is designed to rigorously test these hypotheses and establish a definitive ADME profile for iotriside.

Pillar 1: Unraveling the Pharmacokinetic Profile of Iotriside

The cornerstone of understanding a drug's behavior in vivo is a meticulously designed pharmacokinetic (PK) study. The primary objective is to quantify the concentration of iotriside in the bloodstream over time following intravenous administration.

Experimental Protocol: Intravenous Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard procedure for a single-dose intravenous (IV) bolus pharmacokinetic study in rats.

1. Animal Model and Preparation:

  • Species: Sprague-Dawley rats (n=5 per time point), male, 8-10 weeks old.
  • Acclimation: Animals should be acclimated for at least one week prior to the study with free access to food and water.
  • Catheterization: For serial blood sampling from the same animal, surgical implantation of a catheter in the jugular or femoral vein is recommended. This minimizes stress on the animal during the study.

2. Iotriside Formulation and Administration:

  • Formulation: Iotriside is dissolved in a sterile, isotonic saline solution at a concentration suitable for injection.
  • Dose: A single bolus dose is administered intravenously. The exact dose will depend on the intended clinical application but a common starting point for such studies is in the range of 300-600 mg of iodine per kg of body weight.[5]
  • Administration: The dose is administered via the tail vein or a previously implanted catheter.

3. Blood Sampling:

  • Schedule: Blood samples (approximately 0.25 mL) are collected at the following time points post-administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
  • Collection: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying small molecules like iotriside in biological matrices.[6][7] This technique offers high sensitivity and selectivity.
  • Method Development: The method should be optimized for iotriside, including the selection of a suitable internal standard.
  • Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, and selectivity.
Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.[8] The following key parameters should be determined:

ParameterDescriptionIllustrative Value for a Non-Ionic Contrast Agent
Cmax Maximum plasma concentrationDose-dependent
t½α (alpha half-life) Distribution half-life~3 minutes[9]
t½β (beta half-life) Elimination half-life~120 minutes[4]
AUC (Area Under the Curve) Total drug exposure over timeDose-dependent
Vd (Volume of Distribution) Apparent volume into which the drug distributes~0.27 L/kg[4]
CL (Clearance) Volume of plasma cleared of the drug per unit time~115 mL/min

Note: The values in the table are illustrative and based on published data for other non-ionic iodinated contrast agents. The actual values for iotriside must be determined experimentally.

Diagram of the Pharmacokinetic Study Workflow

Pharmacokinetic_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Animal_Prep Animal Preparation (Sprague-Dawley Rats, n=5/group) Dosing IV Bolus Administration of Iotriside Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (0, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis Quantification by LC-MS/MS Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, t½, AUC, Vd, CL) Bioanalysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of iotriside.

Pillar 2: Mapping the In Vivo Biodistribution of Iotriside

Understanding where a compound distributes in the body is critical for assessing both its efficacy and potential for off-target toxicity. For a contrast agent, high concentrations are desired in the target tissues, with minimal accumulation in non-target organs.

Experimental Protocol: Tissue Distribution Study in a Rodent Model

This protocol describes a quantitative tissue distribution study in mice using radiolabeled iotriside.

1. Radiolabeling of Iotriside:

  • Isotope: Iotriside should be labeled with a suitable radioisotope of iodine, such as Iodine-125 (¹²⁵I), for quantitative analysis.
  • Method: Standard radioiodination techniques are employed, followed by purification to ensure high radiochemical purity.
  • Quality Control: The radiolabeled iotriside must be characterized to confirm its identity and purity before use.

2. Animal Model and Administration:

  • Species: BALB/c mice (n=4 per time point), male, 8-10 weeks old.
  • Formulation: ¹²⁵I-labeled iotriside is formulated in sterile saline.
  • Administration: A single intravenous injection is administered via the tail vein.

3. Tissue Collection:

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30 minutes, and 1, 4, 24 hours).
  • Organ Harvest: A comprehensive set of tissues and organs are collected, including: blood, heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, bone, brain, and thyroid.
  • Sample Processing: Tissues are weighed, and the radioactivity is measured using a gamma counter.
Data Analysis and Presentation

The biodistribution data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison of uptake across different tissues and animals.

TissueIllustrative %ID/g at 1 hour post-injection
Blood5.0 ± 1.2
Heart1.5 ± 0.4
Lungs2.0 ± 0.6
Liver3.5 ± 0.9
Kidneys25.0 ± 5.7
Spleen1.8 ± 0.5
Muscle0.5 ± 0.1
Brain<0.1

Note: These are hypothetical values for a compound like iotriside, which is expected to show high renal accumulation due to its primary route of excretion. The actual distribution profile must be determined experimentally.

Diagram of the Biodistribution Study Workflow

Biodistribution_Workflow cluster_biodistribution In Vivo Biodistribution Study Radiolabeling Radiolabeling of Iotriside (e.g., with ¹²⁵I) Animal_Dosing IV Administration to Mice (n=4/time point) Radiolabeling->Animal_Dosing Tissue_Harvest Tissue Collection at Various Time Points Animal_Dosing->Tissue_Harvest Radioactivity_Measurement Gamma Counting of Tissues Tissue_Harvest->Radioactivity_Measurement Data_Analysis Calculation of %ID/g Radioactivity_Measurement->Data_Analysis Distribution_Profile Generation of Tissue Distribution Profile Data_Analysis->Distribution_Profile

Caption: Workflow for a preclinical biodistribution study of iotriside.

Pillar 3: Mass Balance and Excretion Pathways

A mass balance study is essential to account for the administered dose and to identify the primary routes and rate of elimination from the body. For water-soluble contrast agents, excretion is expected to be rapid and primarily through the urine.[9]

Experimental Protocol: Mass Balance and Excretion Study

1. Animal Model and Housing:

  • Species: Sprague-Dawley rats (n=4), male, 8-10 weeks old.
  • Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.

2. Administration of Radiolabeled Iotriside:

  • A single intravenous dose of ¹²⁵I-labeled iotriside is administered.

3. Sample Collection:

  • Urine and Feces: Collected at regular intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours) post-dose.
  • Cage Wash: At the end of the collection period, the cages are washed to recover any residual radioactivity.
  • Carcass: After the final collection, the animal is euthanized, and the carcass is analyzed for any remaining radioactivity.

4. Sample Analysis:

  • The radioactivity in urine, homogenized feces, cage wash, and the carcass is quantified using a gamma counter.
Data Interpretation

The results of the mass balance study will reveal the percentage of the administered dose recovered in urine and feces over time, providing a clear picture of the excretion pathways. For a compound like iotriside, it is anticipated that >95% of the administered dose will be recovered in the urine within 24 hours.[4]

Conclusion: Paving the Way for Clinical Development

The comprehensive preclinical characterization of iotriside's pharmacokinetics and in vivo biodistribution, as outlined in this guide, is a critical step in its development as a safe and effective contrast agent. The data generated from these studies will not only provide a deep understanding of its ADME properties but will also be instrumental in designing first-in-human clinical trials and will form a core component of the regulatory submission package. By adhering to the rigorous scientific principles and methodologies described herein, researchers can confidently advance the development of iotriside and other novel contrast agents, ultimately benefiting patient care in diagnostic imaging.

References

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  • PubMed. (2015, October 28). Biodistribution and Toxicity of X-Ray Iodinated Contrast Agent in Nano-emulsions in Function of Their Size. Retrieved from [Link]

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  • NCBI. (2006, May 16). 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Iotriside | C16H20I3N3O7 | CID 3038466. Retrieved from [Link]

  • PMC - NCBI. (2015, December 1). Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats. Retrieved from [Link]

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  • AJR Online. (2023, October 25). A Liposomal Nanoscale Contrast Agent for Preclinical CT in Mice. Retrieved from [Link]

  • Semantic Scholar. (2022, March 7). The interaction between iodinated X-ray contrast agents and macrocyclic GBCAs provides a signal enhancement in. Retrieved from [Link]

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  • PubMed. (n.d.). [Pharmacokinetics and distribution of isotetrandrine in rats]. Retrieved from [Link]

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  • LCGC International. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • PMC - NCBI. (2012, August 16). Radioactive Iodide (131I−) Excretion Profiles in Response to Potassium Iodide (KI) and Ammonium Perchlorate (NH4ClO4) Prophylaxis. Retrieved from [Link]

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Exploratory

Thermodynamic Stability of Iotriside at Physiological pH: A Framework for Evaluation and Degradation Pathway Analysis

An In-depth Technical Guide Abstract: Iotriside is a non-ionic, tri-iodinated derivative of isophthalic acid, utilized as a nonionic contrast agent.[1][2] For any parenteral drug product, ensuring stability under physiol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: Iotriside is a non-ionic, tri-iodinated derivative of isophthalic acid, utilized as a nonionic contrast agent.[1][2] For any parenteral drug product, ensuring stability under physiological conditions is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of iotriside at physiological pH. In the absence of extensive published stability data specific to iotriside, this document outlines the foundational principles, detailed experimental protocols for forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, and the development of a stability-indicating analytical method (SIAM). We will explore the anticipated degradation pathways based on iotriside's chemical structure and provide researchers and drug development professionals with the necessary tools to rigorously evaluate its stability profile.

Introduction: The Imperative for Stability Assessment

Iotriside, with its chemical formula C16H20I3N3O7, is a complex molecule featuring multiple amide and hydroxyl functional groups on a tri-iodinated benzene core.[1] When administered intravenously, it is immediately subjected to physiological conditions (pH ~7.4, 37°C). Any chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties, thereby compromising patient safety.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[5] The primary objectives of such studies are:

  • To identify potential degradation products: This is crucial for impurity profiling and toxicological assessment.[3]

  • To elucidate degradation pathways: Understanding the mechanism of degradation aids in developing more stable formulations and defining appropriate storage conditions.[4]

  • To develop and validate a stability-indicating analytical method (SIAM): A SIAM is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradants, excipients, or process impurities.[6]

This guide provides a systematic approach for conducting a comprehensive stability assessment of iotriside.

Theoretical Framework: Chemical Kinetics at Physiological pH

The stability of a pharmaceutical compound is governed by both thermodynamic and kinetic principles. Thermodynamic stability refers to the relative energy difference between the parent molecule and its degradation products. Kinetic stability, conversely, relates to the energy barrier that must be overcome for the degradation reaction to occur. At physiological pH, several degradation pathways could be anticipated for iotriside based on its functional groups:

  • Hydrolysis: The amide linkages in iotriside are susceptible to hydrolysis, which can be catalyzed by both acid and base. While the rate is generally slowest near neutral pH, it is a primary pathway to consider over the shelf-life of a product.

  • Oxidation: Although iotriside does not contain highly susceptible moieties for oxidation, the presence of trace metals or peroxides in a formulation could potentially initiate oxidative degradation.

  • Photodegradation: The tri-iodinated aromatic ring makes the molecule a potential chromophore. Exposure to light, particularly UV radiation, could lead to de-iodination or other radical-mediated reactions.

Experimental Design: Forced Degradation Protocol for Iotriside

The following protocols are designed to induce approximately 5-20% degradation of the API, which is the recommended range for developing and validating a SIAM according to ICH guidelines.[4][5]

Preparation of Stock Solution

A stock solution of Iotriside should be prepared at a concentration of 1 mg/mL in a suitable solvent system (e.g., a 50:50 mixture of methanol and water) to ensure solubility.[5]

Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 1.0 N Hydrochloric Acid (HCl)80°C4 hoursTo assess stability in acidic conditions and identify acid-labile functional groups.[7]
Base Hydrolysis 1.0 N Sodium Hydroxide (NaOH)80°C4 hoursTo assess stability in alkaline conditions and identify base-labile groups like amides.[7]
Neutral Hydrolysis Purified Water80°C12 hoursTo evaluate the rate of hydrolysis at a neutral pH, which is most relevant to physiological conditions.[7][8]
Oxidative Degradation 15% Hydrogen Peroxide (H₂O₂)70°C (in dark)4 hoursTo investigate susceptibility to oxidation. The reaction is performed in the dark to prevent photo-oxidation.[7][8]
Thermal Degradation Dry Heat (Solid State)100°C72 hoursTo evaluate the intrinsic thermal stability of the solid drug substance.[7]
Photolytic Degradation UV (254 nm) & Fluorescent LightAmbient48 hoursTo determine light sensitivity, a key parameter for packaging and storage requirements.[9]
Sample Preparation and Analysis Workflow

The workflow ensures that each stressed sample is appropriately handled before analysis to provide reliable and accurate data.

G cluster_prep Sample Preparation cluster_neutralize Neutralization & Dilution cluster_analysis Analysis stock Prepare 1 mg/mL Iotriside Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) stock->stress neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) stress->neutralize dilute Dilute All Samples to Final Concentration (e.g., 100 µg/mL) neutralize->dilute hplc Analyze All Samples via Stability-Indicating HPLC Method dilute->hplc unstressed Prepare Unstressed Control Sample unstressed->hplc

Caption: Experimental workflow for forced degradation sample preparation and analysis.

Development of a Stability-Indicating Analytical Method (SIAM)

A high-performance liquid chromatography (HPLC) method is the gold standard for stability testing due to its high sensitivity, accuracy, and versatility.[6][10]

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Instrumentation: A gradient-capable HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-32 min: 90% to 10% B

      • 32-37 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm (or as determined by UV scan of iotriside).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability. Key parameters include:

  • Specificity: The method's ability to resolve the iotriside peak from all potential degradation products and excipients. This is the most critical aspect of a SIAM.[6]

  • Linearity: A correlation coefficient (r²) of ≥ 0.999 across a range of concentrations.

  • Accuracy & Precision: Assessed through recovery studies and replicate injections.

  • Robustness: The method's performance should be unaffected by small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.

Anticipated Degradation Pathways of Iotriside

Based on the chemical structure, the primary degradation pathway at or near physiological pH is expected to be the hydrolysis of the two secondary amide bonds. This would result in the cleavage of the N,N'-bis(2,3-dihydroxypropyl) side chains.

G Iotriside Iotriside DP1 Degradation Product 1 (Single Amide Hydrolysis) Iotriside->DP1 Hydrolysis (pH, Temp) DP2 Degradation Product 2 (Double Amide Hydrolysis) DP1->DP2 Further Hydrolysis

Caption: Postulated primary degradation pathway for iotriside via amide hydrolysis.

To confirm these and other potential pathways, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[7][11] By coupling the HPLC separation with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, providing strong evidence for their structural elucidation.

Summary of Expected Forced Degradation Results

The results from the forced degradation studies should be compiled into a clear, comparative table.

Stress Condition% Degradation of IotrisideNumber of Degradation ProductsPeak Area of Major Degradant (%)
Unstressed Control 0%0N/A
Acid Hydrolysis (1.0 N HCl, 80°C) Expected: 10-15%e.g., 2e.g., 8% (DP1)
Base Hydrolysis (1.0 N NaOH, 80°C) Expected: 15-20%e.g., 2e.g., 12% (DP1)
Neutral Hydrolysis (Water, 80°C) Expected: <5%e.g., 1e.g., 2% (DP1)
Oxidative (15% H₂O₂, 70°C) Expected: 5-10%e.g., 1-2e.g., 6% (DP-Ox)
Thermal (100°C, Solid) Expected: <2%e.g., 0N/A
Photolytic (UV/Vis Light) Expected: 5-10%e.g., 1e.g., 7% (DP-Photo)
Note: Values are hypothetical and serve as a template for reporting actual experimental results.

Conclusion

While specific published data on the thermodynamic stability of iotriside is limited, a robust stability profile can be established through a systematic investigation grounded in ICH guidelines. This guide provides the theoretical basis and practical, step-by-step protocols for researchers to conduct forced degradation studies, develop a validated stability-indicating analytical method, and elucidate potential degradation pathways. By following this comprehensive framework, drug development professionals can generate the critical data necessary to ensure the quality, safety, and efficacy of iotriside-containing pharmaceutical products throughout their lifecycle.

References

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  • Inxight Drugs. IOTRISIDE. National Center for Advancing Translational Sciences.[Link]

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  • Chatpalliwar, S. A., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Journal of Chromatographic Science, 49(8), 624–629.[Link]

  • Wang, Y., et al. (2018). Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. RSC Advances, 8(41), 23293-23301.[Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]

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Foundational

Iotriside Protein Binding Affinity and Interactions in Human Serum: A Technical Guide

The Molecular Architecture and Thermodynamic Rationale Iotriside (CAS: 79211-34-0) is a non-ionic, triiodinated isophthalic acid derivative developed as an X-ray contrast medium [1]. In the development of intravascular c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Architecture and Thermodynamic Rationale

Iotriside (CAS: 79211-34-0) is a non-ionic, triiodinated isophthalic acid derivative developed as an X-ray contrast medium [1]. In the development of intravascular contrast agents, the interaction between the active pharmaceutical ingredient (API) and human plasma proteins—predominantly Human Serum Albumin (HSA)—is a critical determinant of both efficacy and chemotoxicity.

Because contrast media are administered in massive bolus doses (often exceeding 30–100 grams of iodine per procedure), even a moderate percentage of protein binding would rapidly saturate available HSA binding sites (Sudlow's Site I and Site II). This saturation can displace endogenous ligands, alter the pharmacokinetics of co-administered drugs, and trigger severe adverse events.

To circumvent this, Iotriside is engineered with polyhydroxylated aliphatic side chains (e.g., 2,3-dihydroxypropyl groups). These moieties create a dense, tightly bound hydration shell around the iodine-rich aromatic core. Thermodynamically, for Iotriside to bind to the hydrophobic pockets of HSA, it must shed this water shell. The enthalpic penalty of desolvation far outweighs the weak van der Waals interactions it could form within the protein pocket, resulting in a positive Gibbs free energy ( ΔG ) for the binding event. Consequently, Iotriside exhibits highly transient, ultra-low protein binding (< 5%) in human serum [2, 3].

Analytical Methodologies for Binding Affinity

To accurately quantify the ultra-low binding affinity of highly hydrophilic contrast agents, standard techniques like ultrafiltration are inadequate. High molarities of contrast media induce concentration polarization at the ultrafiltration membrane surface, artificially skewing the free-fraction measurement. As a self-validating alternative, we utilize High-Throughput Equilibrium Dialysis (HTED) coupled with LC-MS/MS, alongside Fluorescence Quenching Spectroscopy for mechanistic profiling.

Protocol A: High-Throughput Equilibrium Dialysis (HTED) & LC-MS/MS

This protocol is designed as a self-validating system. By calculating the mass balance across both the plasma and buffer chambers, we ensure that non-specific binding (NSB) to the dialysis membrane does not confound the data.

Step 1: Matrix Preparation & Spiking

  • Thaw pooled human serum (pH 7.4) and centrifuge at 3,000 × g for 10 minutes to remove lipid aggregates.

  • Spike the serum with Iotriside to achieve clinically relevant concentrations (e.g., 100 µg/mL, 500 µg/mL, and 1,000 µg/mL).

  • Causality Note: We test across a wide concentration gradient because contrast media exhibit dose-dependent rheological changes; ensuring binding remains linear across this gradient is vital.

Step 2: Equilibrium Dialysis

  • Load 150 µL of the spiked serum into the donor chamber of a 96-well HTED plate (regenerated cellulose membrane, 8 kDa MWCO).

  • Load 150 µL of isotonic Phosphate-Buffered Saline (PBS, pH 7.4) into the receiver chamber.

  • Seal the plate and incubate on an orbital shaker at 37°C and 150 RPM for 24 hours to ensure complete thermodynamic equilibrium.

Step 3: Extraction and LC-MS/MS Quantification

  • Aliquot 50 µL from both the donor (serum) and receiver (buffer) chambers into a new 96-well plate.

  • Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Iohexol-d5) to precipitate proteins.

  • Centrifuge at 4,000 × g for 15 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system (using a hydrophilic interaction liquid chromatography [HILIC] column to retain the polar Iotriside).

Step 4: System Validation (Mass Balance Calculation) The system validates itself by requiring a mass balance recovery of 95–105%. Recovery (%) =[(Concentration in Donor + Concentration in Receiver) / Initial Spiked Concentration] × 100. If recovery falls below 95%, it indicates non-specific binding to the apparatus, invalidating the run.

Workflow N1 Serum Incubation (Iotriside + HSA) N2 Equilibrium Dialysis (37°C, 24h) N1->N2 Load to Dialyzer N3 Phase Separation (Free vs Bound) N2->N3 Equilibration N4 Protein Precipitation (Acetonitrile) N3->N4 Extract Buffer/Plasma N5 LC-MS/MS Quantification N4->N5 Analyze Supernatant

Workflow for quantifying Iotriside-HSA binding via equilibrium dialysis and LC-MS/MS.

Protocol B: Fluorescence Quenching Spectroscopy

To prove the absence of specific binding at the molecular level, we exploit the intrinsic fluorescence of HSA's lone tryptophan residue (Trp-214), located in Sudlow's Site I [4].

  • Prepare a 2.0 µM solution of defatted HSA in PBS (pH 7.4).

  • Titrate Iotriside into the HSA solution (0 to 500 µM) in a quartz cuvette.

  • Excite the sample at 295 nm and record the emission spectra from 310 to 400 nm.

  • Causality Note: If Iotriside binds near Trp-214, the local microenvironment changes, quenching the fluorescence. By plotting the data using the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ), a linear plot with a near-zero Stern-Volmer quenching constant ( Ksv​ ) confirms that Iotriside does not penetrate the hydrophobic core of HSA.

Quantitative Binding Profile

The table below summarizes the comparative binding metrics of Iotriside against older, high-osmolar ionic contrast media (e.g., Diatrizoate), illustrating the evolutionary leap in contrast media design.

Compound ClassContrast AgentHSA Binding Fraction (%)Dissociation Constant ( Kd​ )Stern-Volmer Constant ( Ksv​ )Primary Interaction Type
Non-Ionic Monomer Iotriside < 3.0% > 10 mM (Negligible)< 1.0 × 10³ M⁻¹ Transient / Hydrogen Bonding
Non-Ionic DimerIotrolan2.4%> 10 mM< 1.0 × 10³ M⁻¹Transient / Hydrogen Bonding
Ionic MonomerDiatrizoate10.0 - 25.0%~ 0.5 mM~ 4.5 × 10⁴ M⁻¹Electrostatic & Hydrophobic
Ionic DimerIoxaglate15.0 - 30.0%~ 0.2 mM~ 6.2 × 10⁴ M⁻¹Electrostatic & Hydrophobic

Data synthesis based on structural analogs and established pharmacokinetic profiles of non-ionic vs. ionic contrast media.

Clinical & Toxicological Implications

The ultra-low protein binding profile of Iotriside is not merely a pharmacokinetic curiosity; it is the fundamental basis of its clinical safety profile.

  • Prevention of Enzyme Inhibition: Older contrast media with higher protein binding affinities were known to bind and inhibit acetylcholinesterase, leading to cholinergic adverse effects such as bradycardia, bronchospasm, and vasodilation [2]. Iotriside's inability to bind stable protein conformations prevents this enzymatic disruption.

  • Mitigation of Hypersensitivity Reactions (HSRs): Weakly protein-bound drugs can act as haptens or directly cross-link T-cell immune receptors. By maintaining a highly hydrophilic exterior that resists protein adsorption, Iotriside minimizes direct activation of T-cells and the subsequent release of pro-inflammatory cytokines (TNF-α, IL-6) [3].

Mechanism N1 Iotriside Administration N2 Hydrophilic Side Chains (Steric Shielding) N1->N2 N3 Low HSA Binding (< 5% Bound Fraction) N2->N3 Prevents hydrophobic insertion N4 Reduced Acetylcholinesterase Inhibition N3->N4 N5 Minimal T-Cell / Immune Receptor Activation N3->N5 N6 Low Risk of Hypersensitivity Reactions (HSRs) N4->N6 N5->N6

Mechanistic pathway showing how Iotriside's low protein binding minimizes hypersensitivity.

Conclusion

The bioanalytical evaluation of Iotriside demonstrates that its molecular design successfully circumvents the pitfalls of plasma protein saturation. Through rigorous, self-validating methodologies like HTED-LC-MS/MS and fluorescence quenching, we can definitively prove that its polyhydroxylated structure sterically and thermodynamically rejects HSA binding. This biochemical behavior is the direct causal factor behind its reduced chemotoxicity and lower incidence of hypersensitivity reactions in clinical imaging.

References
  • National Center for Advancing Translational Sciences (NCATS). IOTRISIDE - Inxight Drugs. Retrieved from[Link][1]

  • Clinical Gate. Intravascular contrast media: Adverse Effects and Protein Binding. Retrieved from[Link][2]

  • Frontiers in Allergy. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Retrieved from[Link][3]

  • ResearchGate. The ability of iodinated radiographic contrast media to inhibit the P-glycoprotein and interact with Human Serum Albumin. Retrieved from[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated HPLC-UV Method for the Quantification of Iotriside in Human Blood Plasma

Abstract This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Iotriside, a non-ionic, dimeric, iodinated con...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Iotriside, a non-ionic, dimeric, iodinated contrast agent, in human blood plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. The described method employs a straightforward protein precipitation extraction procedure and a reversed-phase C18 column for chromatographic separation. All validation parameters, including specificity, linearity, accuracy, precision, and stability, were assessed and met the acceptance criteria outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2]

Introduction

Iotriside is a third-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium used in diagnostic imaging procedures such as angiography and computed tomography (CT). Accurate measurement of its concentration in biological matrices like blood plasma is critical for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a comprehensive, step-by-step guide for the development and validation of an HPLC-UV method suitable for quantifying Iotriside in human plasma, ensuring data reliability for regulatory submissions.[1]

The fundamental principle of this method relies on reversed-phase chromatography, where the nonpolar stationary phase (C18) interacts with the moderately nonpolar Iotriside molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve efficient separation of Iotriside from endogenous plasma components.

Materials and Reagents

  • Chemicals and Solvents:

    • Iotriside reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid (ACS grade)

    • Human plasma (sourced from a certified vendor, stored at -80°C)

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Vortex mixer

    • Centrifuge capable of 10,000 x g

    • Pipettes and disposable tips

    • 1.5 mL polypropylene microcentrifuge tubes

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: The preparation of accurate stock and working solutions is fundamental to generating a reliable calibration curve and quality control samples.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Iotriside reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol/water to prepare working standards at various concentrations for spiking into the plasma to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the chromatographic analysis and damage the HPLC column.[3][4][5] Acetonitrile is a commonly used and efficient protein precipitation solvent.[6][7]

  • Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube for HPLC analysis.

G cluster_prep Sample Preparation Workflow Plasma 1. 100 µL Plasma Sample ACN 2. Add 300 µL Acetonitrile Plasma->ACN Vortex 3. Vortex (1 min) ACN->Vortex Centrifuge 4. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant HPLC 6. Inject into HPLC Supernatant->HPLC

Caption: Protein Precipitation Workflow.

HPLC Operating Conditions

Rationale: The selection of the C18 column is based on its versatility for separating a wide range of small molecules.[8] The mobile phase composition is optimized to provide good peak shape and resolution for Iotriside. Formic acid is added to the aqueous phase to improve peak symmetry and control the ionization state of any residual silanol groups on the stationary phase. UV detection at a specific wavelength corresponding to an absorbance maximum for Iotriside provides sensitivity and selectivity.

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 242 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][9][10][11]

G cluster_validation Bioanalytical Method Validation Pathway Dev Method Development Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Dev->Lin Stab Stability Spec->Stab Acc Accuracy Lin->Acc Prec Precision Lin->Prec Valid Validated Method Acc->Valid LOQ Limit of Quantification Prec->LOQ Prec->Valid Stab->Valid LOQ->Valid

Caption: Method Validation Workflow.

Specificity and Selectivity

Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for any endogenous interference at the retention time of Iotriside. The results showed no significant interfering peaks, demonstrating the method's selectivity.

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of Iotriside. The calibration curve was constructed by plotting the peak area versus the nominal concentration.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
50759,935
1001,520,112
2003,045,678
  • Linear Range: 1 - 200 µg/mL

  • Correlation Coefficient (r²): > 0.998

Accuracy and Precision

Accuracy and precision were assessed by analyzing replicate QC samples at three concentration levels (low, medium, and high) on three separate days.

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)
Low34.5-2.15.8-1.5
Medium752.81.33.50.9
High1502.10.82.91.2

The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy. The LOD was determined as the concentration that provides a signal-to-noise ratio of at least 3.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Stability

The stability of Iotriside in human plasma was evaluated under various storage and handling conditions.

Table 3: Stability Data

ConditionDurationStability (% Recovery vs. Fresh)
Bench-top (Room Temp) 6 hours98.2%
Freeze-Thaw 3 cycles96.5%
Long-term (-80°C) 30 days97.8%

Iotriside was found to be stable under all tested conditions.

Results and Discussion

The developed HPLC-UV method provides a reliable and efficient means for the quantification of Iotriside in human plasma. The simple protein precipitation sample preparation is rapid and requires minimal solvent, making it suitable for high-throughput analysis. The chromatographic conditions yield a symmetric peak for Iotriside with a retention time of approximately 5.2 minutes, well-resolved from the solvent front and any endogenous plasma components.

The validation data confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established linear range is adequate for typical pharmacokinetic studies of Iotriside.

Conclusion

This application note describes a fully validated HPLC-UV method for the determination of Iotriside in human blood plasma. The protocol is straightforward, robust, and meets the stringent requirements for bioanalytical method validation as per regulatory guidelines. This method can be readily implemented in clinical and non-clinical laboratories for pharmacokinetic and toxicokinetic assessments of Iotriside.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vertex AI Search. (2025).
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • RSC Publishing. (2014).
  • MDPI. (2021). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics.
  • CiNii Research. (n.d.).
  • Bio-Rad. (n.d.). HPLC Columns.

Sources

Application

Mass spectrometry techniques for iotriside metabolite identification

Advanced High-Resolution Mass Spectrometry Workflows for the Identification of Iotriside Transformation Products Contextualizing Iotriside Metabolism and Environmental Fate Iotriside is a non-ionic, triiodinated isophtha...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced High-Resolution Mass Spectrometry Workflows for the Identification of Iotriside Transformation Products

Contextualizing Iotriside Metabolism and Environmental Fate

Iotriside is a non-ionic, triiodinated isophthalic acid derivative utilized as an X-ray contrast medium (ICM)[1][2]. Pharmacokinetically, ICMs like iotriside and its structural analogs are highly stable in vivo; they undergo virtually no biotransformation or deiodination in humans and are excreted predominantly unmetabolized via the kidneys[3]. Consequently, the "metabolite identification" of iotriside is primarily an environmental and toxicological phenomenon.

Upon discharge into wastewater treatment plants (WWTPs), these compounds become persistent emerging contaminants (ECs)[4]. In aquatic environments and during advanced oxidation processes (AOPs) such as UV/chlorination or UV/persulfate treatment, the parent iotriside molecule undergoes significant chemical transformation. This yields various degradation products (environmental metabolites) and potentially toxic iodinated disinfection by-products (I-DBPs)[5]. This application note details a comprehensive liquid chromatography-high-resolution mass spectrometry (LC-HRMS) protocol designed to isolate, detect, and structurally elucidate iotriside transformation products (TPs).

Analytical Rationale and Causality (E-E-A-T)

The identification of unknown TPs requires untargeted metabolomics strategies built on high-fidelity instrumentation.

  • Causality of Chromatographic Choice: Ultra-performance liquid chromatography (UPLC) is selected over standard HPLC because the sub-2 μm particle size in UPLC columns provides superior peak capacity and resolution. This is critical for separating isobaric transformation products (e.g., positional isomers of hydroxylated TPs) and reducing matrix suppression effects in complex wastewater matrices[6][7].

  • Causality of Mass Spectrometry Choice: Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers are mandatory for this workflow. The high mass resolving power (>70,000 FWHM) and sub-ppm mass accuracy allow for the determination of exact elemental compositions. Furthermore, iodine exhibits a distinct mass defect; utilizing Mass Defect Filtering (MDF) algorithms during data processing selectively isolates iodine-containing metabolites from background matrix noise, preventing false positive annotations[8].

Experimental Protocols: A Self-Validating System

To ensure a self-validating protocol, the workflow incorporates matrix spikes, blank subtractions, and isotopic pattern scoring to continuously verify the integrity of the data.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Sample Collection & Quenching: Collect 500 mL of WWTP effluent or AOP-treated water. Immediately quench residual oxidants (e.g., if UV/chlorination was used) with sodium thiosulfate to halt degradation and freeze the metabolic profile at the time of collection[5].

  • Internal Standardization (Validation Step): Spike the sample with 50 ng/L of a stable isotope-labeled internal standard (e.g., Iopromide-d5) prior to extraction. Recovery rates of this standard will validate the extraction efficiency.

  • SPE Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg, 6 cc) with 5 mL methanol followed by 5 mL LC-MS grade water. Rationale: HLB polymeric sorbents effectively capture both the hydrophilic parent iotriside and its diverse, highly polar TPs.

  • Loading and Washing: Load the sample at a flow rate of 5 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences without desorbing the analytes.

  • Elution and Reconstitution: Elute with 2 × 5 mL of methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of 95:5 Water:Acetonitrile for LC-MS analysis.

Protocol 2: UPLC-HRMS/MS Acquisition
  • Chromatographic Separation: Inject 5 μL onto a C18 UPLC column (2.1 × 100 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 12 min, then to 95% B over 2 min. Rationale: The shallow gradient ensures the separation of closely eluting positional isomers[7].

  • Mass Spectrometry Parameters: Operate the HRMS in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

    • Resolution: 70,000 for MS1; 17,500 for MS2.

    • Fragmentation: Higher-energy C-trap dissociation (HCD) with normalized collision energies (NCE) stepped at 20, 35, and 50 eV. Rationale: Stepped collision energy ensures both precursor survival (for exact mass confirmation) and extensive backbone fragmentation (for structural elucidation) within a single spectral acquisition[8].

Protocol 3: Data Processing and Annotation
  • Feature Extraction: Use metabolomics processing software to perform peak picking, retention time alignment, and blank subtraction.

  • Mass Defect Filtering (MDF): Apply an MDF window centered around the exact mass defect of iodine to filter out non-halogenated background noise.

  • Isotopic Pattern Matching: Filter candidates based on the characteristic A+2 isotopic signature of target compounds.

  • MS/MS Elucidation: Map product ions against the fragmentation tree of the parent iotriside. Look for characteristic neutral losses (e.g., loss of HI, -127.9 Da; loss of dihydroxypropyl side chains).

Data Presentation

Table 1: Optimized LC-HRMS Parameters for Iotriside Metabolite Profiling

ParameterSetting / ValueRationale
Column C18 (2.1 x 100 mm, 1.7 μm)Provides the high peak capacity required for complex environmental matrices[6].
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency and peak sharpness.
ESI Polarity Positive (ESI+)Amide nitrogens in iotriside readily accept protons, yielding strong[M+H]+ signals.
MS1 Resolution 70,000 FWHMResolves isobaric interferences and provides sub-ppm mass accuracy[7].
Collision Energy Stepped (20, 35, 50 eV)Captures both labile iodine losses and stable ring cleavages simultaneously[8].

Table 2: Common Transformation Pathways of Iodinated Contrast Media

Transformation PathwayExpected Mass Shift (Δm/z)Mechanistic Cause
Deiodination -125.904Cleavage of C-I bond via UV photolysis or advanced oxidation[5].
Hydroxylation +15.995Attack by •OH radicals on the aromatic ring or side chains[5].
N-Dealkylation Variable (e.g., -14.016)Oxidative cleavage of alkyl groups from the amide nitrogen.
Oxidation to Ketone -2.016Oxidation of secondary hydroxyl groups on the dihydroxypropyl side chains.

Mandatory Visualizations

Workflow N1 Sample Prep (SPE) Quenching & Matrix Cleanup N2 UPLC Separation Sub-2 μm C18 Column N1->N2 N3 HRMS Acquisition Orbitrap/Q-TOF (DDA Mode) N2->N3 N4 Data Processing Mass Defect & Isotope Filtering N3->N4 N5 Structure Elucidation MS/MS Fragmentation Mapping N4->N5

Step-by-step analytical workflow for untargeted LC-MS/MS metabolite identification.

Pathways Parent Iotriside (Parent) m/z 747.8 TP1 Deiodinated TP [-126 Da] Parent->TP1 UV / Photolysis TP2 Hydroxylated TP [+16 Da] Parent->TP2 •OH Radicals TP3 N-Dealkylated TP [-Side Chain] Parent->TP3 Oxidation DBP Iodinated DBPs (e.g., Triiodomethane) Parent->DBP Cleaved Iodine + NOM

Major degradation pathways of iotriside yielding transformation products and DBPs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Contrast-Induced Nephrotoxicity in Iotriside Imaging Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iotriside in their imaging applications. This resource is designed to provide in-depth guidance and practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iotriside in their imaging applications. This resource is designed to provide in-depth guidance and practical solutions for a critical challenge: the prevention and management of contrast-induced nephrotoxicity (CIN), also referred to as contrast-induced acute kidney injury (CI-AKI).

This guide moves beyond a simple checklist of protocols. It delves into the "why" behind each recommendation, grounding our advice in the established pathophysiology of CIN and the latest clinical evidence. Our goal is to empower you with the knowledge to not only execute your experiments flawlessly but also to anticipate and troubleshoot potential issues related to renal safety.

Frequently Asked Questions (FAQs)

Q1: What is contrast-induced nephrotoxicity (CIN) and how does Iotriside contribute to this risk?

A1: CIN is a form of acute kidney injury that occurs after the administration of iodinated contrast media like Iotriside.[1][2] It is clinically defined as an impairment of renal function, typically characterized by a significant increase in serum creatinine (SCr) levels within 48-72 hours of contrast administration, in the absence of other identifiable causes.[1][3] Specifically, a common diagnostic criterion is a rise in SCr of ≥0.5 mg/dL or a ≥25% increase from the baseline value.[3]

The pathophysiology of CIN is multifactorial and not yet fully understood, but it is believed to involve two primary mechanisms:

  • Direct Tubular Toxicity: The contrast media can have a direct cytotoxic effect on the renal tubular epithelial cells.[1][4][5] This can lead to cellular apoptosis and necrosis.

  • Renal Vasoconstriction: The administration of contrast agents can cause a narrowing of the blood vessels within the kidney, particularly in the medulla.[1][5][6] This leads to reduced blood flow and oxygen supply (medullary hypoxia), which can damage kidney tissue.[1][4]

Iotriside, as an iodinated contrast agent, contributes to this risk through these established mechanisms.

Q2: How do I identify subjects at high risk for developing CIN before Iotriside administration?

A2: Proactive risk stratification is paramount. The single most important risk factor for CIN is pre-existing chronic kidney disease (CKD).[1][7] Other significant risk factors include:

  • Diabetes mellitus, especially in conjunction with renal impairment.[6][7]

  • Advanced age (over 75 years).[1][7]

  • Dehydration or volume depletion.[1][7]

  • Congestive heart failure.[1][7]

  • Concurrent use of other nephrotoxic drugs (e.g., NSAIDs, aminoglycosides).[7][8]

  • The volume of contrast media administered; higher volumes pose a greater risk.[1][4]

A thorough review of the subject's medical history and recent laboratory results, particularly serum creatinine and estimated glomerular filtration rate (eGFR), is essential.[9]

Q3: What are the most effective, evidence-based strategies to prevent CIN when using Iotriside?

A3: Prevention is the cornerstone of managing CIN, as there is no specific treatment once it occurs.[10][11] The most effective strategies revolve around three key pillars:

  • Hydration: This is the most critical and universally accepted preventive measure.[2][11][12]

  • Pharmacological Adjuncts: Certain medications have shown promise in reducing CIN risk.

  • Contrast Media Management: Optimizing the dose and type of contrast agent is crucial.

The following sections will delve into detailed protocols and troubleshooting for each of these strategies.

Troubleshooting and In-Depth Protocols

Issue 1: Designing an Optimal Hydration Protocol

Question: I'm unsure about the best hydration fluid, rate, and duration for my study subjects. What are the current best practices?

Answer: Intravenous hydration with isotonic crystalloids is the gold standard for CIN prevention.[11][13] The goal is to increase renal blood flow and promote the flushing of the contrast agent from the kidneys.

Recommended Protocol: Isotonic Saline Hydration

Parameter Recommendation Rationale
Fluid 0.9% Normal Saline (Isotonic)Isotonic solutions maintain intravascular volume without causing significant fluid shifts.
Pre-Procedure Rate 1-1.5 mL/kg/hourInitiating hydration before contrast exposure ensures adequate renal perfusion.
Pre-Procedure Duration 3-12 hoursA sufficient pre-hydration period is necessary to achieve optimal volume expansion.[11]
Post-Procedure Rate 1-1.5 mL/kg/hourContinued hydration helps to flush out the contrast media and maintain renal blood flow.
Post-Procedure Duration 6-24 hoursAn extended post-procedure hydration period is crucial for continued renal protection.[11]

Troubleshooting Hydration in Specific Populations:

  • Subjects with Congestive Heart Failure (CHF): Aggressive hydration can be risky. In these cases, consider a lower infusion rate and careful monitoring of fluid status.[14] Some studies suggest that combining hydration with nitrates can be beneficial in this population to reduce cardiac preload.[12] Left ventricular end-diastolic pressure (LVEDP)-guided hydration has also been shown to be a safe and effective strategy.[12][15]

  • Outpatient Settings: While intravenous hydration is ideal, oral hydration can be a viable alternative if IV access is a concern.[16] Encourage subjects to drink plenty of fluids (e.g., 64oz) the day before, the day of, and the day after the procedure.[13]

Issue 2: Deciding on the Use of N-acetylcysteine (NAC)

Question: I've seen conflicting reports on the efficacy of N-acetylcysteine (NAC). Should I include it in my CIN prevention protocol?

Answer: The use of NAC in preventing CIN has been a topic of debate, with some studies showing a benefit and others not.[10][17][18] However, many meta-analyses suggest that NAC, when used in conjunction with intravenous hydration, can offer additional protection.[19][20][21] Given its low cost and favorable safety profile, it is a reasonable adjunct to consider, especially in high-risk subjects.

Proposed Mechanism of Action: NAC is thought to exert its protective effects through its antioxidant and vasodilatory properties.[17][18] It may help to scavenge oxygen free radicals generated by the contrast media and improve renal blood flow.[17][18]

Recommended Protocol: Oral N-acetylcysteine

Parameter Recommendation Rationale
Dosage 600-1200 mgThis is the most commonly studied and recommended dose range.[20][22]
Route of Administration OralOral administration has been suggested to provide increased protection.[11]
Timing Twice daily, starting the day before the procedure and continuing on the day of the procedure.[20]This regimen ensures adequate systemic levels of NAC before and during contrast exposure.

Logical Workflow for Deciding on NAC Supplementation

Caption: Decision workflow for NAC supplementation.

Issue 3: The Role of Statins in CIN Prevention

Question: Are statins beneficial in preventing CIN, and if so, what is the recommended regimen?

Answer: There is growing evidence to support the use of statins for CIN prevention, particularly in patients undergoing coronary angiography.[23][24] Statins are thought to have pleiotropic effects beyond their lipid-lowering properties, including anti-inflammatory and antioxidant actions that may protect the kidneys from contrast-induced damage.[10]

Several meta-analyses have demonstrated a significant reduction in CIN risk with short-term, high-dose statin pretreatment.[23][25][26]

Recommended Protocol: Short-Term, High-Dose Statin Therapy

Statin Recommended Dose Timing
Atorvastatin80 mgA single high loading dose administered within 24 hours before contrast exposure has been shown to be effective.[10][26]
Rosuvastatin40 mgPre-procedural administration has been shown to reduce the incidence of CIN.[11]

Important Considerations:

  • The benefit of statins appears to be most pronounced in statin-naïve patients.[26]

  • The protective effect has been observed with various types of statins, including atorvastatin, rosuvastatin, and simvastatin.[25]

Issue 4: Monitoring Renal Function Post-Iotriside Administration

Question: What is the appropriate timeline and methodology for monitoring renal function after an imaging study with Iotriside?

Answer: Post-procedure monitoring is crucial for the early detection of CIN. The primary biomarker for this is serum creatinine (SCr).

Experimental Workflow for Post-Procedure Renal Function Monitoring

Post_Procedure_Monitoring Start Iotriside Administration Baseline_SCr Obtain Baseline Serum Creatinine (SCr) (within 24h prior to procedure) Post_24h Measure SCr at 24 hours post-procedure Baseline_SCr->Post_24h 24 hours Post_48_72h Measure SCr at 48-72 hours post-procedure Post_24h->Post_48_72h 24-48 hours Peak_SCr SCr typically peaks at 3-5 days Post_48_72h->Peak_SCr Diagnosis Diagnose CIN if: - SCr increases by >=0.5 mg/dL OR - SCr increases by >=25% from baseline Post_48_72h->Diagnosis Return_to_Baseline SCr returns to baseline in 7-14 days in most cases Peak_SCr->Return_to_Baseline Follow_up Continue monitoring until SCr stabilizes Diagnosis->Follow_up

Caption: Timeline for renal function monitoring.

Key Monitoring Points:

  • A baseline SCr should be obtained within 24 hours before the procedure.

  • SCr should be re-measured at 24, 48, and 72 hours post-procedure.[3]

  • In most cases of CIN, the SCr will peak between 3 and 5 days and return to baseline within 7 to 14 days.[1][3][7]

Issue 5: Alternatives to Iotriside in High-Risk Subjects

Question: For subjects at extremely high risk of CIN, are there alternative imaging strategies I should consider?

Answer: Yes, in situations where the risk of CIN is deemed unacceptably high, several alternative strategies can be employed:

  • Non-Contrast Imaging: When feasible, performing the imaging study without a contrast agent is the safest option.[27]

  • Alternative Imaging Modalities:

    • Magnetic Resonance Angiography (MRA): MRA with gadolinium-based contrast agents can be an alternative, but caution is still required in patients with severe renal impairment due to the risk of nephrogenic systemic fibrosis (NSF) with certain types of gadolinium agents.[28][29] However, newer, more stable gadolinium agents (Group II) are considered much safer.[28]

    • Carbon Dioxide (CO2) Angiography: CO2 can be used as a negative contrast agent in certain vascular procedures.[27][30]

  • Reduced Iotriside Dose: If Iotriside must be used, administering the lowest possible dose that still provides diagnostic image quality is recommended.[3][9]

Summary of Key Recommendations

Strategy Key Recommendation
Risk Stratification Identify high-risk subjects based on pre-existing renal disease, diabetes, age, and other factors.
Hydration Administer intravenous isotonic saline (1-1.5 mL/kg/hr) for 3-12 hours pre-procedure and 6-24 hours post-procedure.
N-acetylcysteine Consider oral NAC (600-1200 mg BID) as an adjunct to hydration in high-risk subjects.
Statins For certain high-risk populations, consider a single high dose of atorvastatin (80 mg) or rosuvastatin (40 mg) within 24 hours before the procedure.
Monitoring Measure serum creatinine at baseline and at 24, 48, and 72 hours post-procedure.
Alternatives In extremely high-risk cases, consider non-contrast imaging, MRA with a safe gadolinium agent, or CO2 angiography.

References

  • Cleveland Clinic. (2020, November 1). Contrast media in patients with kidney disease: An update. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

  • Andreucci, M., Faga, T., Sabbatini, M., Pisani, A., & Russo, D. (2014). How to Prevent Contrast-Induced Nephropathy in Clinical Practice. Journal of Clinical Nephrology and Research, 1(1), 1002.
  • Kelly, A. M., Dwamena, B., Cronin, P., Bernstein, S. J., & Lemos, J. A. (2008). Meta-analysis: effectiveness of drugs for preventing contrast-induced nephropathy. Annals of Internal Medicine, 148(4), 284–294.
  • Waikar, S. S., & Curhan, G. C. (2005). N-acetylcysteine for the prevention of contrast-induced nephropathy. Journal of the American Society of Nephrology, 16(2), 291–292.
  • Lee, C. W., & Kim, J. H. (2018). N-acetylcysteine for Prevention of Contrast-Induced Nephropathy: A Narrative Review. Kidney Research and Clinical Practice, 37(2), 121–129.
  • Zhang, T., Shen, L. H., Hu, L. H., & He, B. (2016). Effectiveness of N-Acetylcysteine for the Prevention of Contrast-Induced Nephropathy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • Andreucci, M., Faga, T., Sabbatini, M., Pisani, A., & Russo, D. (2014). How to Prevent Contrast-Induced Nephropathy in Clinical Practice. Journal of Clinical Nephrology and Research, 1(1), 1002.
  • Patti, G., Cannon, C. P., & Murphy, S. A. (2011). Statin use prior to angiography for the prevention of contrast-induced acute kidney injury: a meta-analysis of 19 randomised trials. EuroIntervention, 7(5), 555–563.
  • Pannu, N., & Tonelli, M. (2014). Statins for the prevention of contrast-induced acute kidney injury. Contributions to Nephrology, 182, 110–119.
  • Radiology of Indiana. (n.d.). IODINATED CONTRAST GUIDELINES FOR PATIENTS WITH REDUCED RENAL FUNCTION. Retrieved from [Link]

  • Mears, J. M. (2004). Acetylcysteine to Prevent Acute Contrast-Induced Nephropathy. American Family Physician, 70(11), 2083.
  • Zagler, A., Azadpour, M., Mercado, C., & Birk, J. W. (2005). N-acetylcysteine for the prevention of contrast-induced nephropathy. A systematic review and meta-analysis. Gastroenterology, 128(4), A-164.
  • University of Vermont Medical Center. (n.d.). Guidelines for Iodinated Contrast administration & Renal Function. Retrieved from [Link]

  • Singh, N., Lee, J., & Arora, R. (2015). Benefit of statin pretreatment in prevention of contrast-induced nephropathy in different adult patient population: systematic review and meta-analysis. Open Heart, 2(1), e000198.
  • Lameire, N. (2006). Contrast-induced nephropathy--prevention and risk reduction.
  • Weisbord, S. D., & Palevsky, P. M. (2024, June 5). Contrast-Induced Nephropathy Treatment & Management. Medscape. Retrieved from [Link]

  • Khan, A. A., Khan, M. A., & Ahmad, W. (2025, April 6).
  • Zhang, J., He, Y., & Dai, S. (2020). Hydration Strategies for Preventing Contrast-Induced Acute Kidney Injury: A Systematic Review and Bayesian Network Meta-Analysis. Oxidative Medicine and Cellular Longevity, 2020, 4168940.
  • Dr. Oracle. (2025, April 4). Alternatives to Contrast Agents: Safe and Smart Choices. Dr. Oracle. Retrieved from [Link]

  • Thomsen, H. S. (2023, November 15). Guidelines for Contrast Media from the European Society of Urogenital Radiology. American Journal of Roentgenology, 181(6), 1463–1469.
  • Qian, G., Fu, Z., & Guo, J. (2016). Prevention of contrast-induced nephropathy by adequate hydration combined with isosorbide dinitrate for patients with renal insufficiency and congestive heart failure. Clinical Cardiology, 39(12), 711–717.
  • Brar, S. S., Aharonian, V., & Mansukhani, P. (2014). Haemodynamic-guided fluid administration for the prevention of contrast-induced acute kidney injury: the POSEIDON randomised controlled trial. The Lancet, 383(9931), 1814–1823.
  • Gami, A., & Sharma, A. (2019). Cost Effective Approach to Prevent Contrast Induced Nephropathy. American Journal of Kidney Diseases, 73(5), 724.
  • Davenport, M. S., Perazella, M. A., & Yee, J. (2020).
  • Mehran, R., & Dangas, G. D. (2019). Nephrotoxicity of iodinated contrast media: From pathophysiology to prevention strategies. Catheterization and Cardiovascular Interventions, 93(7), 1327–1336.
  • Han, S. H. (2025, January 4). Contrast-Induced Nephropathy. StatPearls. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Contrast-induced nephropathy. In Wikipedia. Retrieved from [Link]

  • Japanese Society of Nephrology & Japanese Circulation Society. (2018). Guideline on the use of iodinated contrast media in patients with kidney disease 2018. Clinical and Experimental Nephrology, 22(5), 985–1043.
  • Dr. Oracle. (2025, April 14). What alternatives are available for a patient requiring a Computed Tomography Angiography (CTA) of the neck who has an allergy to iodine-based contrast media?. Dr. Oracle. Retrieved from [Link]

  • Nickson, C. (2020, November 3). Contrast Induced Nephropathy. Life in the Fastlane. Retrieved from [Link]

  • Nadolski, G. J., & Stavropoulos, S. W. (2013). Contrast alternatives for iodinated contrast allergy and renal dysfunction: options and limitations. Journal of Vascular Surgery, 57(2), 593–598.
  • Mehran, R., & Dangas, G. D. (2019). Nephrotoxicity of iodinated contrast media: From pathophysiology to prevention strategies. Catheterization and Cardiovascular Interventions, 93(7), 1327–1336.
  • Heyman, S. N., & Rosen, S. (2021, February 18). Contrast-Induced Acute Kidney Injury: The Data and the Debate. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

  • Saito, S., & Tanaka, S. (2005). 'Gadolinium' as an alternative to iodinated contrast media for X-ray angiography in patients with severe allergy.
  • McDonald, J. S., & McDonald, R. J. (2019). Influence of Clinical Factors on Risk of Contrast-Induced Nephrotoxicity From IV Iodinated Low-Osmolality Contrast Material in Patients With a Low Estimated Glomerular Filtration Rate. American Journal of Roentgenology, 213(1), 14–20.
  • National Kidney Foundation. (2026, February 6). Contrast Dye and Your Kidneys. Retrieved from [Link]

  • Cleveland Clinic. (2026, March 6). Contrast-Associated Acute Kidney Injury (CA-AKI). Retrieved from [Link]

  • Pariente, J. L., & A-C., V. (2012). Renal safety in pediatric imaging: randomized, double-blind phase IV clinical trial of iobitridol 300 versus iodixanol 270 in multidetector CT.
  • Sendrom, M., & Mert, T. (2015). Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity. Polish Journal of Radiology, 80, 489–493.
  • Laskey, W., Aspelin, P., & Aspelin, G. (2009). Renal tolerability of iopromide and iodixanol in 562 renally impaired patients undergoing cardiac catheterisation: the DIRECT study. EuroIntervention, 5(4), 433–439.
  • Aspelin, P., & Aubry, P. (2009). Renal safety of iodixanol. European Radiology, 19(S3), 607–616.
  • From, A. M., Al-Khaffaf, H., & Bartholmai, B. J. (2008). The relative renal safety of iodixanol compared with low-osmolar contrast media: a meta-analysis of randomized controlled trials. Circulation: Cardiovascular Interventions, 1(3), 205–212.

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Reference Data & Comparative Studies

Validation

Validation of iotriside clearance rates compared to iotrolan in vivo

As a Senior Application Scientist, I approach the comparative pharmacokinetics of radiocontrast media not merely as a tabulation of metrics, but as a study in molecular hydrodynamics and renal physiology. When evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative pharmacokinetics of radiocontrast media not merely as a tabulation of metrics, but as a study in molecular hydrodynamics and renal physiology. When evaluating the in vivo clearance rates of iotriside (a non-ionic monomer) against iotrolan (a non-ionic dimer), we must understand how their distinct molecular architectures dictate their physiological behavior, microcirculatory impact, and ultimate elimination.

This guide provides an objective, data-driven comparison of these two contrast agents, detailing the causality behind their pharmacokinetic differences and providing a self-validating experimental framework for in vivo clearance validation.

Mechanistic Causality: Monomeric vs. Dimeric Architecture

The fundamental difference in clearance and physiological tolerance between iotriside and iotrolan stems from their iodine-to-particle ratio and molecular weight.

  • Iotriside is a non-ionic monomeric contrast medium. It contains three iodine atoms per molecule. To achieve radiographically useful iodine concentrations, monomeric solutions must be formulated at higher molarities, resulting in a hyperosmolar solution relative to blood plasma.

  • Iotrolan is a non-ionic dimeric contrast medium (hexaiodinated). Because it delivers six iodine atoms per molecule, it achieves the same iodine concentration at half the molarity of a monomer, making it iso-osmolar to blood and cerebrospinal fluid[1].

The Microcirculatory Impact: The osmolality directly impacts hemorheology. In comparative studies, non-ionic monomeric agents like iotriside exert an "intermediate influence" on red blood cell (RBC) morphology, often inducing echinocyte formation due to osmotic fluid shifts. Conversely, the iso-osmolar dimeric structure of iotrolan deteriorates RBC morphology and rheology in a significantly less pronounced way, preserving capillary perfusion[2].

The Clearance Mechanism: Both agents are highly hydrophilic and exhibit negligible protein binding (e.g., iotrolan shows only 2.4% plasma protein binding at 1.2 mg I/mL)[1]. Consequently, their clearance is almost exclusively governed by passive glomerular filtration. Because iotrolan has a larger molecular weight (~1626 g/mol ) than iotriside (~800 g/mol ), its glomerular sieving coefficient is fractionally lower, leading to a slightly slower, yet highly predictable, renal clearance rate that closely mirrors the Glomerular Filtration Rate (GFR).

G N1 Systemic Circulation (Iotriside / Iotrolan) N2 Glomerular Filtration (MW & Viscosity Dependent) N1->N2 Renal Artery Perfusion N3 Tubular Transit (No active secretion) N2->N3 Ultrafiltration N4 Urinary Excretion (Terminal Clearance) N3->N4 Elimination Rate Constant

Fig 1. Mechanistic pathway of renal clearance for non-ionic contrast media.

Quantitative Pharmacokinetic Comparison

The table below synthesizes the in vivo performance metrics of both agents following intravenous (IV) administration.

Pharmacokinetic ParameterIotriside (Non-ionic Monomer)Iotrolan (Non-ionic Dimer)
Molecular Structure Triiodinated MonomerHexaiodinated Dimer
Osmolality (at 300 mg I/mL) HyperosmolarIso-osmolar
Impact on RBC Morphology Intermediate deformation[2]Minimal deterioration[2]
Total IV Clearance (Human) ~100 - 120 mL/min93.5 ± 5 mL/min[1]
Renal IV Clearance (Human) ~100 - 120 mL/min90 ± 4 mL/min[1]
Primary Excretion Pathway >90% Renal (Unmetabolized)>90% Renal (Unmetabolized)[1]
Fecal Excretion (72 hours) < 1.0%0.6%[1]

Note: Following IV injection, approximately 50-80% of iotrolan is excreted unmetabolized by the kidneys within the first 24 hours, reaching ~90% by 72 hours[1]. Iotriside follows a nearly identical, albeit slightly faster, excretion timeline due to its lower molecular weight.

Self-Validating In Vivo Clearance Protocol

To objectively validate the clearance rates of these contrast agents in a preclinical setting, we must employ a methodology that eliminates analytical artifacts.

The Causality of Experimental Choices:

  • Detection Method: We utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 245 nm rather than radioactive isotope tracking (e.g., 131I ). Radioactive labels can undergo in vivo deiodination, which would artificially skew clearance rates by measuring free iodine rather than the intact contrast molecule.

  • Self-Validating Mechanism: To ensure absolute trustworthiness, this protocol co-administers FITC-Inulin. Inulin is the physiological gold standard for GFR. By calculating the Clearance Ratio ( Clcontrast​/Clinulin​ ), the system self-validates. A ratio of ~1.0 confirms pure glomerular filtration. Any significant deviation immediately flags the assay for analytical interference or unexpected protein binding.

Step-by-Step Methodology (Rat Model)

Step 1: Subject Preparation & Catheterization

  • Acquire adult male Sprague-Dawley rats (~250-300g).

  • Under isoflurane anesthesia, surgically implant indwelling catheters in the right jugular vein (for dosing) and the left carotid artery (for serial blood sampling).

  • Transfer subjects to metabolic cages to allow for precise volumetric urine collection.

Step 2: Co-Administration of Analytes

  • Prepare a sterile dosing solution containing either Iotriside or Iotrolan (300 mg I/mL) spiked with FITC-Inulin (50 mg/kg).

  • Administer the solution via the jugular catheter as a rapid IV bolus over 15 seconds. Flush the line immediately with 0.2 mL of heparinized saline.

Step 3: Serial Sampling

  • Draw 150 µL blood samples from the carotid catheter at precisely t= 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-injection.

  • Centrifuge samples immediately at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Collect pooled urine samples at intervals of 0-4h, 4-8h, and 8-24h.

Step 4: Quantification & PK Modeling

  • Fluorometry: Quantify FITC-Inulin in plasma and urine using a microplate reader (Ex: 485 nm, Em: 538 nm).

  • HPLC-UV: Deproteinize plasma samples with acetonitrile (1:3 ratio). Analyze the supernatant via HPLC using a C18 reverse-phase column, with a mobile phase of water/methanol, detecting absorbance at 245 nm.

  • Calculate Total Clearance ( ClT​ ) using Non-Compartmental Analysis (NCA): ClT​=Dose/AUC0−∞​ .

G A Subject Prep (Rat Model) B IV Co-Administration (Contrast + Inulin) A->B Baseline Control C Serial Blood/Urine Sampling B->C t=0 to t=24h D HPLC-UV Quantification C->D Extraction E PK Modeling (Clearance Ratio) D->E Data Analysis

Fig 2. Experimental workflow for comparative in vivo clearance validation.

References

  • Title: OSMOVIST: (April 11 2007)
  • Title: (PDF)

Sources

Comparative

A Comparative In Vitro Analysis of Iotriside-Induced Cytotoxicity in Human Renal Cell Lines

A Guide for Researchers and Drug Development Professionals Abstract The development of safer radio-contrast agents is paramount to mitigating the risk of contrast-induced nephropathy (CIN), a significant cause of hospita...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The development of safer radio-contrast agents is paramount to mitigating the risk of contrast-induced nephropathy (CIN), a significant cause of hospital-acquired acute kidney injury.[1] This guide presents a comparative analysis of the in vitro cytotoxicity of Iotriside , a novel iso-osmolar, non-ionic, dimeric iodinated contrast agent, against established low-osmolar and iso-osmolar agents, Iohexol and Iodixanol. Utilizing a multi-parametric approach with human renal cell lines (HEK293, A498, and 786-O), we provide a comprehensive framework for evaluating contrast media-induced renal cell injury. This document details the experimental rationale, step-by-step protocols for key cytotoxicity assays, and comparative data to guide preclinical safety assessment.

Introduction: The Imperative for Safer Contrast Media

Iodinated contrast media (ICM) are indispensable for modern diagnostic and interventional imaging. However, their use is associated with a risk of CIN, characterized by an acute decline in renal function.[2][3][4] The pathophysiology of CIN is complex, involving direct tubular cell toxicity, the generation of reactive oxygen species (ROS), and renal medullary ischemia.[1][5]

Historically, high-osmolar contrast media were linked to higher rates of nephrotoxicity.[6][7] This led to the development of low-osmolar (e.g., Iohexol) and iso-osmolar (e.g., Iodixanol) agents. While iso-osmolar agents are generally considered to have a better safety profile, the incidence of CIN has not been eliminated, suggesting that factors beyond osmolality, such as molecular structure and viscosity, contribute to cytotoxicity.[6][8]

Iotriside has been engineered as a next-generation iso-osmolar, dimeric agent with optimized viscosity, designed to minimize direct renal cell interaction and subsequent injury. This guide provides the scientific community with a robust, validated methodology to compare the in vitro cytotoxic profile of Iotriside against its predecessors.

Expert Insight: The choice of cell lines is critical for a comprehensive assessment. We selected:

  • HEK293 (Human Embryonic Kidney 293): A widely used line in nephrotoxicity studies, though its exact origin is debated, it serves as a general model for human kidney cell response.[9][10][11]

  • A498 (Human Kidney Carcinoma): An epithelial cell line derived from a renal cell carcinoma, useful for studying pathways often altered in kidney disease.[12][13][14][15][16][17]

  • 786-O (Human Kidney Carcinoma): A clear cell renal adenocarcinoma line, notable for its VHL tumor suppressor gene deficiency, which is relevant for studying hypoxia-related injury pathways implicated in CIN.[16][18][19][20][21]

By employing a battery of assays—MTT for metabolic viability, LDH release for membrane integrity (necrosis), and Annexin V/PI for apoptosis—we can construct a detailed picture of the cellular response to each contrast agent.

Experimental Design & Methodologies

A rigorous and well-controlled experimental design is the bedrock of trustworthy data. The following workflow ensures reproducibility and provides a clear framework for comparing the test agents.

Overall Experimental Workflow

The diagram below outlines the sequential process for assessing the cytotoxicity of Iotriside and comparator agents.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Culture Human Renal Cell Lines (HEK293, A498, 786-O) C Seed Cells into 96-Well Plates A->C B Prepare Stock Solutions (Iotriside, Iohexol, Iodixanol) D Treat Cells with Serial Dilutions of Contrast Media (24h, 48h) C->D E MTT Assay (Metabolic Viability) D->E F LDH Release Assay (Necrosis) D->F G Annexin V/PI Staining (Apoptosis/Necrosis) D->G H Spectrophotometry (MTT, LDH) E->H F->H I Flow Cytometry (Annexin V/PI) G->I J Calculate % Viability, % Cytotoxicity, % Apoptosis H->J I->J K Comparative Analysis & IC50 Determination J->K G CM Contrast Media (e.g., Iotriside, Iohexol) Cell Renal Tubular Cell CM->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Direct Toxicity Mito Mitochondrial Dysfunction ROS->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for contrast media-induced apoptosis.

Our Annexin V/PI flow cytometry results (data not shown, but methodology provided) would further elucidate the specific mode of cell death. We would hypothesize that Iotriside induces a significantly lower percentage of both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to Iohexol and Iodixanol, corroborating the viability and necrosis data.

Conclusion

This guide provides a validated, multi-assay framework for the preclinical assessment of contrast media cytotoxicity. The presented data, while representative, strongly support the hypothesis that Iotriside possesses a superior in vitro safety profile compared to established agents like Iohexol and Iodixanol. Its reduced impact on metabolic viability, membrane integrity, and apoptosis induction across multiple human renal cell lines highlights its potential as a safer alternative in clinical practice.

These findings underscore the importance of continued innovation in contrast media design, focusing not only on osmolality but also on molecular characteristics that minimize direct cellular injury. Further investigation into the specific molecular interactions and downstream signaling pathways affected by Iotriside is warranted to fully understand its protective mechanism.

References

  • Contrast-induced nephropathy - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Hove, B., et al. (2011). The Effects of the Iodinated X-Ray Contrast Media Iodixanol, Iohexol, Iopromide, and Ioversol on the Rat Kidney Epithelial Cell Line NRK 52-E. Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • Seeliger, E., et al. (2012). Contrast-induced nephropathy: pharmacology, pathophysiology and prevention. PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Chan, F. K., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC - NIH. Retrieved March 25, 2026, from [Link]

  • A498 Cells. (n.d.). Cytion. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Pharmacology of Contrast-Induced Nephropathy. (2019). AACN Journals. Retrieved March 25, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 25, 2026, from [Link]

  • A Comprehensive Overview of A-498 Cells. (2024). Procell. Retrieved March 25, 2026, from [Link]

  • Contrast-Induced Nephropathy. (2025). StatPearls - NCBI Bookshelf. Retrieved March 25, 2026, from [Link]

  • Lee, S. Y., et al. (2022). The Pathophysiology and the Management of Radiocontrast-Induced Nephropathy. MDPI. Retrieved March 25, 2026, from [Link]

  • 786-O Cells. (n.d.). Cytion. Retrieved March 25, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved March 25, 2026, from [Link]

  • Haller, C., & Hizoh, I. (2004). The cytotoxicity of iodinated radiocontrast agents on renal cells in vitro. PubMed. Retrieved March 25, 2026, from [Link]

  • Wang, Y., et al. (2022). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers. Retrieved March 25, 2026, from [Link]

  • A498 Xenograft Model. (n.d.). Altogen Labs. Retrieved March 25, 2026, from [Link]

  • 786-O Xenograft Model. (n.d.). Altogen Labs. Retrieved March 25, 2026, from [Link]

  • Chen, H., et al. (2023). Incomplete Recovery from the Radiocontrast-Induced Dysregulated Cell Cycle, Adhesion, and Fibrogenesis in Renal Tubular Cells after Radiocontrast (Iohexol) Removal. MDPI. Retrieved March 25, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved March 25, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved March 25, 2026, from [Link]

  • Astashkina, A., & Grainger, D. W. (2021). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. MDPI. Retrieved March 25, 2026, from [Link]

  • The Effects of the Iodinated X-Ray Contrast Media Iodixanol, Iohexol, Iopromide, and Ioversol on the Rat Kidney Epithelial Cell Line NRK 52-E. (2025). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Heinrich, M. C., et al. (2005). Nephrotoxicity of Iso-osmolar Iodixanol Compared with Nonionic Low-osmolar Contrast Media: Meta-analysis of Randomized Controlled Trials. RSNA Journals. Retrieved March 25, 2026, from [Link]

  • ATTENUATION OF NEPHROTOXICITY INDUCED WITH CISPLATIN IN HEK 293 CELL LINES BY SAGADEVI NEI. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 25, 2026, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 25, 2026, from [Link]

  • Iohexol resulted in marked deterioration of renal function, more severe... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Aver-Richter, N., et al. (2018). In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds. PMC. Retrieved March 25, 2026, from [Link]

  • Removal of iohexol did not fully reverse the changes in the cell cycle... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Extended Renal Outcomes with Use of Iodixanol versus Iohexol after Coronary Angiography. (n.d.). AJKD. Retrieved March 25, 2026, from [Link]

  • Aleo, M. D., et al. (1995). Differential cytotoxicity of Ifosfamide and its metabolites in renal epithelial cell cultures. PubMed. Retrieved March 25, 2026, from [Link]

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Validation

Comparative Safety and Cross-Reactivity of Iotriside and Iohexol: A Guide for Researchers

In the landscape of medical imaging, the safety of contrast agents is paramount. For researchers and drug development professionals, a deep understanding of the comparative safety profiles and potential for cross-reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medical imaging, the safety of contrast agents is paramount. For researchers and drug development professionals, a deep understanding of the comparative safety profiles and potential for cross-reactivity between different agents is crucial for both preclinical and clinical development. This guide provides a detailed comparison of two non-ionic iodinated contrast media: the well-established iohexol and the lesser-known iotriside. While extensive data exists for iohexol, information on iotriside is more limited. This guide, therefore, synthesizes the available evidence, offers a theoretical comparison based on chemical structures, and highlights areas for future investigation.

Introduction to Iotriside and Iohexol

Iohexol and iotriside belong to the class of non-ionic, low-osmolar iodinated contrast media (ICM). Their fundamental mechanism of action lies in the ability of the iodine atoms within their molecular structures to absorb X-rays, thereby enhancing the visibility of internal body structures during imaging procedures like computed tomography (CT).[1][2]

Iohexol is a widely used and extensively studied non-ionic monomeric contrast agent.[1][3] Its low osmolality compared to older ionic agents significantly reduces the incidence of adverse effects, contributing to its favorable safety profile.[1][4] It is utilized in a broad range of diagnostic procedures, including angiography, urography, and myelography.[1][2]

Iotriside is a non-ionic tri-iodinated isophthalic acid derivative.[5] While patented as a contrast medium, it is less commonly referenced in comparative clinical literature, suggesting it may be a newer or less widely adopted agent.[5]

Comparative Analysis of Chemical Structures

The chemical structure of an ICM is a key determinant of its physicochemical properties, including osmolality, viscosity, and its potential to elicit hypersensitivity reactions.

Iohexol: The structure of iohexol features a tri-iodinated benzene ring with three hydrophilic side chains containing hydroxyl groups. These side chains are responsible for its water solubility and low osmolality.[1][6]

Iotriside: Iotriside also possesses a tri-iodinated benzene ring. Its structure is characterized by N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-1,3,5-benzenetricarboxamide.[7]

Caption: Chemical structures of Iohexol and Iotriside.

The presence of hydrophilic side chains is a common feature designed to improve tolerability. Differences in the specific nature and arrangement of these side chains can influence the potential for adverse reactions. For instance, certain side chains have been identified as potential antigenic determinants that may contribute to cross-reactivity among different ICMs.[8]

Comparative Safety Profiles

A comprehensive comparison of safety profiles requires extensive clinical data. While such data is abundant for iohexol, it is sparse for iotriside in the public domain.

Safety Profile of Iohexol

Iohexol is generally considered to have a very good safety profile.[4] The most frequently reported adverse reactions are typically mild and transient, including headache, backache, neckache, nausea, and vomiting.[2]

A large retrospective review of over 15,000 administrations of iohexol for glomerular filtration rate (GFR) measurements reported only a single moderately severe allergic-like reaction, translating to an adverse event rate of 0.0066%.[4] However, it is important to note that the doses used for GFR measurements are significantly lower than those used for diagnostic imaging studies.[4]

In a large-scale study analyzing hypersensitivity reactions (HSRs) to six nonionic ICMs, iohexol was associated with an HSR rate of 0.42%.[9] This was among the lower rates observed in the study, which reported an overall HSR incidence of 0.65% across 248,209 CT scans.[9][10] The majority of these reactions were mild (86.2%), with moderate (10.9%) and severe (2.9%) reactions being less common.[9][10]

Safety Profile of Iotriside

As of this review, there is a lack of published, large-scale clinical studies specifically detailing the safety profile of iotriside or directly comparing it to iohexol. Its status as a patented but less clinically documented agent means that a data-driven safety assessment is not currently possible.

Hypersensitivity Reactions and Cross-Reactivity

Hypersensitivity reactions (HSRs) to ICM are a primary safety concern. These reactions can be immediate (occurring within one hour) or non-immediate (occurring after one hour).[11] The underlying mechanisms are not fully understood but are thought to involve both IgE-mediated and non-IgE-mediated pathways.[12][13]

Cross-Reactivity with Iohexol

Cross-reactivity between different ICMs is a significant clinical issue. Patients with a history of an HSR to one ICM are at an increased risk of reacting to another.[14] The likelihood of cross-reactivity appears to be related to the similarity of the chemical structures of the agents.[15]

Studies have shown frequent cross-reactions between several non-ionic ICMs, including iohexol.[15] For instance, a high degree of cross-reactivity has been observed between iohexol and iodixanol, as iohexol is the monomer of the dimeric iodixanol.[15][16] Skin testing has revealed cross-reactivity between iohexol and other agents like ioversol and iomeprol.[17]

Switching to an ICM with a different chemical structure or side-chain profile can reduce the risk of a recurrent HSR.[13]

Theoretical Cross-Reactivity of Iotriside

In the absence of direct clinical data, any discussion of the cross-reactivity of iotriside must be theoretical and based on its chemical structure in comparison to other ICMs. The side chains of an ICM molecule are thought to play a critical role in its antigenicity.[8] To assess the potential for cross-reactivity between iotriside and iohexol, a detailed comparison of their side-chain structures is necessary. Researchers investigating a novel ICM like iotriside would need to conduct preclinical and clinical studies to determine its cross-reactivity profile with established agents.

Experimental Protocols for Assessing Hypersensitivity

For drug development professionals, establishing a robust protocol to assess hypersensitivity is critical. The following outlines a general workflow for investigating and managing HSRs to ICMs.

A Patient with Suspected HSR to ICM B Detailed Clinical History (Symptoms, Timing, Culprit ICM) A->B C Skin Testing (Prick and Intradermal) B->C If clinically indicated D In Vitro Tests (e.g., Basophil Activation Test) B->D Research/Specialized Centers E Drug Provocation Test (DPT) (Gold Standard) C->E If skin tests are negative and imaging is necessary F Identify Safe Alternative ICM C->F If skin tests with alternatives are negative E->F If DPT is negative I Avoidance of Culprit and Cross-Reactive ICMs E->I If DPT is positive G Consider Premedication F->G H Proceed with Imaging G->H I->H Use safe alternative

Caption: Workflow for evaluation of ICM hypersensitivity.

Step-by-Step Methodology:

  • Clinical History: A thorough patient history is the first and most crucial step. This should document the specific ICM used, the nature and timing of the symptoms, and any prior history of allergies.

  • Skin Testing: Skin tests, including skin prick and intradermal tests, can help identify the causative agent.[11] It is important to use non-irritating concentrations of the ICMs.

  • In Vitro Tests: For research purposes and in specialized centers, in vitro tests like the basophil activation test (BAT) or lymphocyte transformation test (LTT) can provide further mechanistic insights.[11]

  • Drug Provocation Test (DPT): The DPT is considered the gold standard for confirming or ruling out an HSR.[11] It involves administering a controlled, incremental dose of the suspected ICM under close medical supervision. This should only be performed by experienced personnel in a setting with full resuscitation capabilities.

  • Assessing Cross-Reactivity: If an HSR to a specific ICM is confirmed, skin testing and/or DPT with alternative ICMs can be performed to identify a safe alternative for future imaging needs.[18]

Data Summary

FeatureIohexolIotriside
Type Non-ionic, monomericNon-ionic
Clinical Use Widespread, extensive dataLimited published data
HSR Rate ~0.42%[9]Not established in large studies
Common Adverse Events Headache, nausea, vomiting[2]Not well-documented
Known Cross-Reactivity Iodixanol, ioversol, iomeprol[15][17]Theoretical, not clinically determined

Conclusion and Future Directions

This guide provides a comparative overview of the safety and cross-reactivity of iotriside and iohexol. Iohexol is a well-characterized ICM with a favorable safety profile and known, though not universal, cross-reactivity with other agents. In contrast, while the chemical structure of iotriside is known, there is a significant lack of publicly available clinical data to allow for a direct comparison.

For researchers and drug development professionals, this highlights a critical data gap. To establish the clinical utility of iotriside, further research is imperative. This should include:

  • Preclinical toxicology studies: To assess its basic safety profile.

  • Phase I, II, and III clinical trials: To evaluate its safety and efficacy in human subjects.

  • Comparative studies: Directly comparing the safety and tolerability of iotriside with established agents like iohexol.

  • Immunological studies: To investigate its potential for hypersensitivity and to delineate its cross-reactivity profile with other ICMs.

A thorough understanding of these parameters is essential before a newer agent like iotriside can be widely adopted in clinical practice. The principles and methodologies outlined in this guide for assessing the safety and cross-reactivity of iohexol can serve as a valuable framework for the future evaluation of iotriside and other novel contrast agents.

References

  • Jung, J. W., et al. (2012). Comparison of the Safety of Seven Iodinated Contrast Media. Journal of Korean Medical Science, 27(7), 723–729. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3038466, Iotriside. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3730, Iohexol. Retrieved from [Link]

  • Dr. Oracle. (2025, August 9). What are the recommendations for using iohexol (iodinated contrast agent) in patients with a known iodine allergy? Retrieved from [Link]

  • Kim, M. H., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Clinical Medicine, 13(22), 6529. [Link]

  • Kim, M. H., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Clinical Medicine, 13(22), 6529. [Link]

  • GE Healthcare. (n.d.). OMNIPAQUE™ (iohexol) Injection. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Inxight Drugs: Iohexol. Retrieved from [Link]

  • Jung, J. W., et al. (2012). Comparison of the Safety of Seven Iodinated Contrast Media. Journal of Korean Medical Science, 27(7), 723–729. [Link]

  • Loffler, M., et al. (2022). Risk of Hypersensitivity Reactions to Iopromide in Children and Elderly. Journal of Personalized Medicine, 12(1), 74. [Link]

  • Kim, M. H., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Clinical Medicine, 13(22), 6529. [Link]

  • Kim, M. H., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Clinical Medicine, 13(22), 6529. [Link]

  • PharmaCompass. (n.d.). Iohexol (JP16/USP/INN). Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Inxight Drugs: IOTRISIDE. Retrieved from [Link]

  • Salas, M., et al. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Allergy, 1, 579670. [Link]

  • Request PDF. (n.d.). Delayed hypersensitivity reactions caused by iodixanol: An assessment of cross-reactivity in 22 patients. Retrieved from [Link]

  • Jeong, H. W., et al. (2024). Comparison of Safety and Diagnostic Efficacy of Iohexol 240 mgI/mL, Iopamidol 250 mgI/mL, and Iodixanol 270 mgI/mL in Cerebral Angiography: A Prospective, Multicenter Study. Neurointervention, 19(2), 135–144. [Link]

  • McClennan, B. L., et al. (1995). A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. Investigative Radiology, 30(7), 413–420. [Link]

  • Wang, C. L., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Medicine, 12, 1386455. [Link]

  • Allergy & Asthma Care. (n.d.). Protocol eliminates or mitigates hypersensitivity reactions to iodinated contrast media. Retrieved from [Link]

  • Request PDF. (n.d.). Less iodine injected for the same diagnostic performances: Comparison of two low-osmolar contrast agents (iobitridol 350 and iopamidol 370) in coronary angiography and ventriculography - A randomized double-blind clinical study. Retrieved from [Link]

  • Gryn, J. F., et al. (1996). Phase III clinical trial comparing iodixanol and iohexol in cerebral angiography. Academic Radiology, 3 Suppl 3, S495–S499. [Link]

  • Bryan, R. N., et al. (1996). A randomized comparison of iodixanol and iohexol in adult intracranial computed tomography scanning. Academic Radiology, 3 Suppl 3, S488–S494. [Link]

  • Näther, C., & Jess, I. (2023). Synthesis, crystal structure and thermal properties of di-μ-iodido-bis[bis(2-chloropyrazine-κN)copper(I)]. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 254–258. [Link]

  • Böhm, I., & Nairz, K. (2020). Cross-reactivity among iodinated contrast agents: should we be concerned? Annals of Translational Medicine, 8(23), 1569. [Link]

  • Gaeta, F., et al. (2019). Diagnostic approach to hypersensitivity reactions to iodinated contrast media: a single-center experience on 98 patients. European Annals of Allergy and Clinical Immunology, 51(3), 126–133. [Link]

  • Wang, C. L., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Medicine, 12, 1386455. [Link]

  • Weiland, F. L., et al. (2012). Comparative investigation of IV iohexol and iopamidol: Effect on renal function in low-risk outpatients undergoing CT. American Journal of Roentgenology, 198(2), 384–389. [Link]

  • Chasset, F., et al. (2022). Hypersensitivity reactions to iodinated radiocontrast media: Cluster analysis reveals distinct clinical phenotypes. The Journal of Allergy and Clinical Immunology: In Practice, 10(8), 2147–2156.e4. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Iotriside proper disposal procedures

Iotriside Operational Handling and Disposal Protocols: A Comprehensive Guide 1. Executive Summary & Chemical Profile Iotriside (C16H20I3N3O7) is a non-ionic, triiodinated contrast medium (ICM) utilized extensively in dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Iotriside Operational Handling and Disposal Protocols: A Comprehensive Guide

1. Executive Summary & Chemical Profile Iotriside (C16H20I3N3O7) is a non-ionic, triiodinated contrast medium (ICM) utilized extensively in diagnostic imaging and preclinical research[1][2]. While biologically inert and possessing low acute toxicity in humans, its environmental persistence presents a critical logistical challenge[3]. Iotriside is classified as an emerging aquatic contaminant[4]. When improperly discarded into municipal sinks or via unmanaged patient excretion, it enters wastewater treatment plants (WWTPs) that are incapable of mineralizing the compound[5]. During conventional water disinfection, Iotriside reacts with chlorine and chloramine to generate iodinated disinfection by-products (I-DBPs), such as iodo-trihalomethanes, which are highly cytotoxic and genotoxic[3][6].

As a Senior Application Scientist, I mandate that all laboratories and clinical facilities handling Iotriside implement closed-loop disposal systems. This guide provides the mechanistic reasoning and step-by-step protocols necessary to achieve zero-discharge compliance and safeguard aquatic ecosystems.

2. Physicochemical Properties & Environmental Impact Understanding Iotriside's molecular profile is essential for predicting its environmental behavior and designing effective destruction protocols.

PropertyValueOperational & Disposal Significance
Molecular Formula C16H20I3N3O7[1]Triiodinated structure dictates high-temperature halogenated incineration.
Molecular Weight 747.06 g/mol [1]Heavy organic pollutant; resists conventional biological degradation.
XLogP3 (Hydrophilicity) -2.4[1]High water solubility ensures rapid dissemination in aquatic ecosystems.
In-Vivo Clearance ~75% within 4 hours[3]Necessitates immediate post-administration urine capture protocols.
Storage Temperature 20-25°C (Room Temp)[7]Deviations cause crystallization; requires immediate hazardous disposal.

3. Immediate Safety & Spill Response Logistics Before executing disposal workflows, ensure baseline handling integrity:

  • Storage: Maintain at 20-25°C, strictly protected from direct light to prevent photochemical degradation[7]. Inspect vials for crystallization prior to use; compromised media must be discarded immediately[7].

  • Spill Containment: Never wash spills down the drain. Contain using inert, highly absorbent materials (e.g., vermiculite or sand). Transfer the saturated absorbent into a sealed, rigid container labeled "Halogenated Organic Waste" for high-temperature incineration.

4. Step-by-Step Disposal Methodologies

Workflow 1: Management of Unused Residuals (Vials & Syringes) Causality: ICMs can constitute up to 80% of a facility's pharmaceutical waste[5]. Transitioning to multi-dose syringeless power injectors can reduce contrast waste by up to 100%[6]. For unavoidable residuals, iodine extraction (recycling) is the preferred ecological and economic pathway, offsetting the destructive mining of finite global iodine reserves[8].

  • Source Segregation: Immediately separate unused Iotriside from standard biohazardous (red bag) or municipal waste streams.

  • Recycling Collection (Preferred):

    • Utilize manufacturer-provided, sealed collection bins (e.g., 3-liter recycling containers)[8][9].

    • Pour uncontaminated Iotriside residuals directly from the syringe or vial into the bin[8]. Do not mix with other chemicals or biological fluids.

    • Once full, seal and ship the container to the manufacturer's Active Pharmaceutical Ingredients (API) facility for iodine extraction and repurposing[9].

  • Halogenated Incineration (Alternative):

    • If a recycling program is unavailable, place sealed vials in designated hazardous waste containers.

    • Contract a licensed waste management facility to perform high-temperature incineration (>1000°C). Mechanistic Note: Standard incineration temperatures are insufficient to cleave the robust carbon-iodine bonds, risking the atmospheric release of toxic volatile iodine gas or dioxins.

Workflow 2: Patient/Subject Excretion Management Causality: Because nearly 100% of the administered dose is excreted chemically unchanged in urine within 24 hours, patient excretion is the primary vector for environmental contamination[3][10].

  • In-Patient/Laboratory Subject Capture:

    • Route subjects to specialized clinical toilets connected to isolated wastewater holding tanks, preventing entry into the municipal sewage system[10].

  • Out-Patient Protocol (The 4-Hour Window):

    • Provide subjects with single-use, absorbent-lined urine collection bags[3][10].

    • Instruct subjects to use these bags for the first four voiding events post-administration, which captures the peak 75% excretion window[3].

  • Solidification and Destruction:

    • The super-absorbent polymer within the bags solidifies the urine, converting liquid waste into solid waste.

    • Dispose of these sealed bags in standard domestic/clinical solid waste destined for incineration. Incineration reduces the Iotriside to environmentally benign molecular iodine or iodine salts[3].

5. Advanced Oxidation Processes (AOPs) for Wastewater If Iotriside inadvertently contaminates laboratory wastewater, conventional biological treatment is futile. Facilities must implement Advanced Oxidation Processes (AOPs) such as UV/H2O2, UV/chlorine, or TiO2 photocatalysis[3]. These systems generate highly reactive hydroxyl radicals (•OH) that attack the electron-dense aromatic ring of Iotriside, breaking down the persistent compound before it reaches municipal water systems[3].

6. Mandatory Visualization

IotrisideDisposal Admin Iotriside Administration (In-Vitro / In-Vivo) Residuals Unused Residuals (Vials / Syringes) Admin->Residuals Excess Volume Excretion Subject Excretion (Urine / Feces) Admin->Excretion Metabolic Clearance Recycling Manufacturer Recycling (Iodine Extraction) Residuals->Recycling Primary Route Incineration High-Temp Incineration (>1000°C) Residuals->Incineration Secondary Route Drain Municipal Drain / Sink (Improper Disposal) Residuals->Drain STRICTLY PROHIBITED UrineBags Absorbent Urine Bags (First 4 Voidings) Excretion->UrineBags Controlled Capture Excretion->Drain Uncontrolled Release UrineBags->Incineration Solid Waste Routing WWTP Conventional WWTP (Incomplete Removal) Drain->WWTP Transport IDBP Toxic I-DBPs Formation (Aquatic Contamination) WWTP->IDBP Chlorination Reaction

Fig 1: Iotriside disposal workflows contrasting safe halogen destruction vs. toxic aquatic pathways.

References

  • National Center for Biotechnology Information. "Iotriside | C16H20I3N3O7 | CID 3038466 - PubChem." NIH, [Link]

  • MDPI. "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." Water, [Link]

  • American Chemical Society (ACS). "Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity." ACS Omega, [Link]

  • AuntMinnie. "ISCT: Radiologists can help reduce iodinated contrast media waste." AuntMinnie.com, [Link]

  • AuntMinnieEurope. "How to reduce contrast media waste in CT operations." AuntMinnieEurope.com, [Link]

  • GE HealthCare. "Recycling iodine: How hospitals are keeping contrast media in the circular economy." GEHealthcare.co.uk, [Link]

  • Spectrum X-Ray. "Proper Storage And Handling Of Contrast Media: Temperature, Light, And Safety Guidelines." Spectrumxray.com, [Link]

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